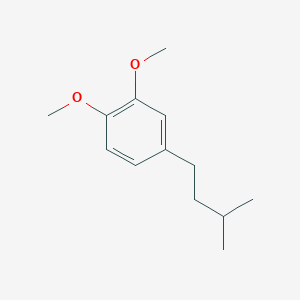
1,2-Dimethoxy-4-(3-methylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-(3-methylbutyl)benzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two methoxy groups are attached to the 1 and 2 positions, and a 3-methylbutyl group is attached to the 4 position. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-(3-methylbutyl)benzene can be synthesized through several methods. One common method involves the alkylation of 1,2-dimethoxybenzene with 3-methylbutyl halide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-4-(3-methylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-(3-methylbutyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-4-(3-methylbutyl)benzene involves its interaction with various molecular targets. The methoxy groups and the 3-methylbutyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The aromatic ring allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxybenzene: Lacks the 3-methylbutyl group, making it less hydrophobic.
1,4-Dimethoxybenzene: Has methoxy groups at different positions, affecting its reactivity.
1,2-Dimethoxy-4-(2-propenyl)benzene: Similar structure but with a different alkyl group.
Uniqueness
1,2-Dimethoxy-4-(3-methylbutyl)benzene is unique due to the presence of the 3-methylbutyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
108996-61-8 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-(3-methylbutyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-10(2)5-6-11-7-8-12(14-3)13(9-11)15-4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
BIZDXHFVERDHHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


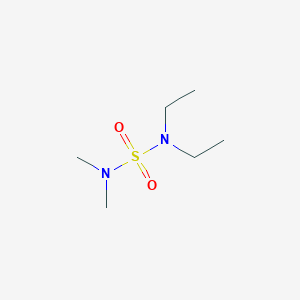

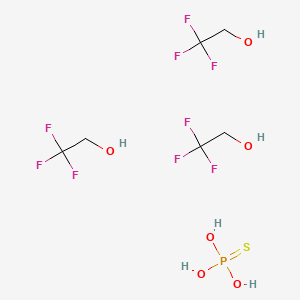
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
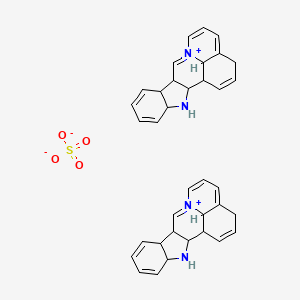


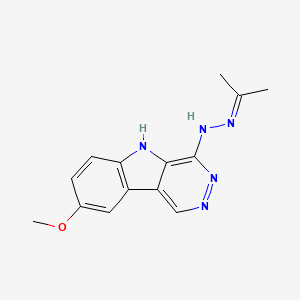

![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
